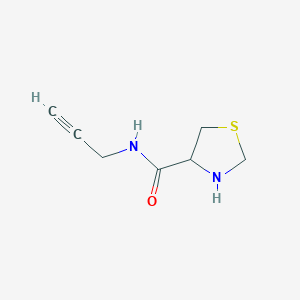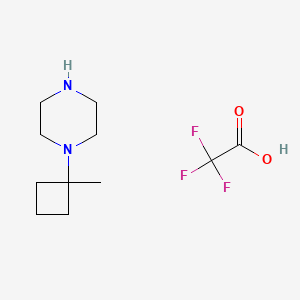
1-(1-Methylcyclobutyl)piperazine, trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-methylcyclobutyl)piperazine; trifluoroacetic acid is a compound that combines the structural features of piperazine and trifluoroacetic acid Piperazine is a six-membered ring containing two nitrogen atoms, while trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methylcyclobutyl)piperazine; trifluoroacetic acid typically involves the reaction of 1-methylcyclobutylamine with piperazine in the presence of trifluoroacetic acid. The reaction conditions often include a controlled temperature and the use of a solvent such as dichloromethane. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of trifluoroacetic acid as a reagent ensures high yield and purity of the final product. The process is optimized to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(1-methylcyclobutyl)piperazine; trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoroacetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted piperazines and derivatives of trifluoroacetic acid. These products can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
1-(1-methylcyclobutyl)piperazine; trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(1-methylcyclobutyl)piperazine; trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl group enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-methylcyclobutylamine: A precursor in the synthesis of the compound.
Piperazine: A structurally related compound with similar chemical properties.
Trifluoroacetic acid: Shares the trifluoroacetyl group and strong acidic properties.
Uniqueness
1-(1-methylcyclobutyl)piperazine; trifluoroacetic acid is unique due to the combination of the piperazine ring and the trifluoroacetyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H19F3N2O2 |
|---|---|
Molecular Weight |
268.28 g/mol |
IUPAC Name |
1-(1-methylcyclobutyl)piperazine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H18N2.C2HF3O2/c1-9(3-2-4-9)11-7-5-10-6-8-11;3-2(4,5)1(6)7/h10H,2-8H2,1H3;(H,6,7) |
InChI Key |
USFMURZMBQAWIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1)N2CCNCC2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


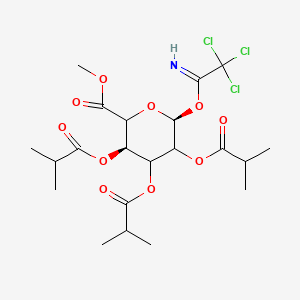
![5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione](/img/structure/B13450303.png)

![4-[(2Z)-2-[(2E)-2-[2-(3-azidopropylamino)-3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B13450312.png)
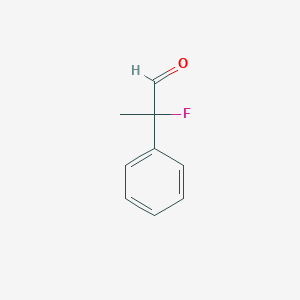
![5,5-Dimethylbicyclo[2.1.1]hexane-1-carbaldehyde](/img/structure/B13450318.png)




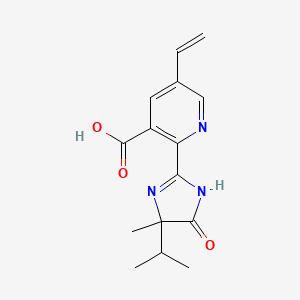
![Methyl 4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B13450367.png)
